molecular formula C19H16O2 B1208671 1,7-Diphenylhepta-1,6-diene-3,5-dione

1,7-Diphenylhepta-1,6-diene-3,5-dione

Cat. No.: B1208671
M. Wt: 276.3 g/mol
InChI Key: UXLWOYFDJVFCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diphenylhepta-1,6-diene-3,5-dione is a non-phenolic curcuminoid model compound. It is structurally related to curcumin, a natural polyphenol found in turmeric.

Preparation Methods

1,7-Diphenylhepta-1,6-diene-3,5-dione can be synthesized through several synthetic routes. One common method involves the condensation of benzaldehyde with acetylacetone in the presence of a base, followed by cyclization and dehydration reactions . The reaction conditions typically include the use of solvents such as ethanol or ethyl acetate and catalysts like copper(II) complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to improve yield and purity.

Properties

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1,7-diphenylhepta-1,6-diene-3,5-dione

InChI

InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2

InChI Key

UXLWOYFDJVFCBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2

Synonyms

DCMeth cpd
dicinnamoylmethane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boric anhydride (0.49 g, 7.0 mmol) was combined with 2,4-pentanedione (2, 1.05 ml, 10.0 mmol) and stirred for 18 hr at room temperature under a nitrogen atmosphere. A solution of dry ethyl acetate (10 ml), benzaldehyde (1b, 2.05 g, 20.2 mmol) and tributyl borate (11.00 ml, 40.5 mmol) was added and the mixture stirred for 15 min at room temperature. Butylamine (0.20 ml, 2.0 mmol) was added dropwise over 30 min and stirring was continued for 18 hr at room temperature. Hydrochloric acid (15 ml, 0.4 N) was warmed to 60° C., added to the mixture and stirring was continued for 1 hr. The resulting mixture was extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was triturated with methanol to give 0.90 g (33%) of a yellow solid: mp 140-142° C. [expected mp 139-140° C.]; 1H NMR: δ 5.84 (s, 1H), 6.62 (d, 2H, J=15.7 Hz), 7.39 (m, 6H), 7.54 (dd, 4H, J=7.4, 4.0 Hz), 7.66 (d, 2H, J=15.9 Hz), 15.85 (s, 1H); 13C NMR: δ 101.6, 124.1, 128.0, 128.9, 130.0, 135.0, 140.5, 183.2.
[Compound]
Name
Boric anhydride
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
2.05 g
Type
reactant
Reaction Step Five
Quantity
11 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,7-Diphenylhepta-1,6-diene-3,5-dione
Reactant of Route 2
Reactant of Route 2
1,7-Diphenylhepta-1,6-diene-3,5-dione
Reactant of Route 3
Reactant of Route 3
1,7-Diphenylhepta-1,6-diene-3,5-dione
Reactant of Route 4
Reactant of Route 4
1,7-Diphenylhepta-1,6-diene-3,5-dione
Reactant of Route 5
Reactant of Route 5
1,7-Diphenylhepta-1,6-diene-3,5-dione
Reactant of Route 6
Reactant of Route 6
1,7-Diphenylhepta-1,6-diene-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.